molecular formula C10H13N5O3 B2860149 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one CAS No. 309947-91-9

2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one

Cat. No.: B2860149
CAS No.: 309947-91-9
M. Wt: 251.246
InChI Key: HUXGLYJQFDJVSE-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA, where they form the genetic code. In this compound, a tert-butoxycarbonyl (Boc) group is attached to the purine ring. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the amine group. This is a common step in peptide synthesis, allowing for the coupling of amino acids .

Scientific Research Applications

Synthesis and EPR Studies

Purine derivatives have been synthesized and studied for their electron paramagnetic resonance (EPR) properties. For instance, 2'-deoxyribofuranosylpurine derivatives bearing an N-tert-butylaminoxyl group were synthesized and exhibited pH-dependent EPR spectra due to structural changes in the purine moiety (Kaneko et al., 2005). This indicates the potential for using such derivatives in studies involving redox chemistry and molecular electronics.

DNA Dynamics

Another area of application is in the study of DNA dynamics. 2-N-tert-Butylaminoxylpurines have been synthesized and used to study the effects of motion on EPR spectra, allowing for the investigation of purine residue dynamics in nucleic acids (Aso et al., 2007). This research contributes to our understanding of nucleic acid structure and function, with implications for molecular biology and genetics.

Molecular Design of Spin-labeled Nucleosides

The molecular design of new classes of spin-labeled nucleosides incorporating N-tert-butylaminoxyl radicals directly into the nucleobase has been explored. Such compounds are synthesized to investigate the stability and behavior of these radicals on nucleobases, offering insights into nucleic acid dynamics and interactions (Aso et al., 2001). This work has potential applications in the development of novel diagnostic tools and in the study of nucleic acid-based materials.

Antiviral Activity

Purine derivatives have also been studied for their antiviral properties. For instance, 9-[2-(phosphonomethoxy)alkoxy]purines have been synthesized and evaluated as antiviral agents, showing potent activity against various viruses (Duckworth et al., 1991). This highlights the therapeutic potential of purine derivatives in the development of new antiviral drugs.

Chemoselective Tert-Butyloxycarbonylation

In synthetic chemistry, purine derivatives have facilitated the development of novel reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, used for the tert-butoxycarbonylation of amines and phenols (Ouchi et al., 2002). This demonstrates the role of purine chemistry in facilitating advanced synthetic methodologies.

Properties

IUPAC Name

tert-butyl N-(6-oxo-1,7-dihydropurin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-10(2,3)18-9(17)15-8-13-6-5(7(16)14-8)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXGLYJQFDJVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309947-91-9
Record name tert-butyl N-(6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate
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